Product packaging for Ach-AS-receptor(Cat. No.:CAS No. 134152-16-2)

Ach-AS-receptor

Cat. No.: B238663
CAS No.: 134152-16-2
M. Wt: 2771.1 g/mol
InChI Key: UQWBHSWSLFYVPG-ZMGANZJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Ach-AS-receptor, cataloged under CAS# 134152-16-2 and formally designated as Acetylcholine Receptor alpha-Subunit (125-148), is a defined peptide fragment for neuroscience and pharmacology research . This peptide corresponds to a specific region of the alpha subunit of the nicotinic acetylcholine receptor (nAChR), a prototypical ligand-gated ion channel critical for fast synaptic transmission . nAChRs are pentameric complexes, and their alpha subunits contain the principal components of the agonist binding site, which is essential for receptor activation by neurotransmitters like acetylcholine (ACh) or drugs like nicotine . Research applications for this peptide include use as an antigen, for mapping antibody epitopes, studying receptor structure-function relationships, and investigating molecular interactions in cholinergic signaling pathways. As a key player in the cholinergic system, nAChRs are fundamental to neuromuscular junction function, autonomic ganglia transmission, and central nervous system processes including memory and cognition . Dysfunction of nAChRs is implicated in various conditions, making them a significant target for research on myasthenia gravis, congenital myasthenic syndromes, and cognitive disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C124H188N30O38S2 B238663 Ach-AS-receptor CAS No. 134152-16-2

Properties

CAS No.

134152-16-2

Molecular Formula

C124H188N30O38S2

Molecular Weight

2771.1 g/mol

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C124H188N30O38S2/c1-12-15-32-76(136-114(180)88(58-156)147-117(183)89(59-193)148-103(169)74(128)53-92(130)161)106(172)135-77(33-23-25-46-126)107(173)140-81(48-62(4)5)104(170)133-56-93(162)150-101(67(11)158)124(190)192-122(188)80(39-42-91(129)160)139-108(174)79(137-113(179)85(54-95(165)166)143-110(176)82(49-68-27-18-16-19-28-68)141-105(171)75-34-26-47-132-75)41-44-96(167)191-123(189)86(51-69-29-20-17-21-30-69)145-112(178)84(52-71-55-131-61-134-71)144-121(187)100(66(10)157)154-118(184)97(63(6)7)151-119(185)99(65(9)14-3)153-120(186)98(64(8)13-2)152-109(175)78(40-43-94(163)164)138-116(182)90(60-194)149-111(177)83(50-70-35-37-72(159)38-36-70)142-115(181)87(57-155)146-102(168)73(127)31-22-24-45-125/h14,16-21,27-30,35-38,55,61-67,71,73-90,97-101,132,155-159,193-194H,3,12-13,15,22-26,31-34,39-54,56-60,125-128H2,1-2,4-11H3,(H2,129,160)(H2,130,161)(H,133,170)(H,135,172)(H,136,180)(H,137,179)(H,138,182)(H,139,174)(H,140,173)(H,141,171)(H,142,181)(H,143,176)(H,144,187)(H,145,178)(H,146,168)(H,147,183)(H,148,169)(H,149,177)(H,150,162)(H,151,185)(H,152,175)(H,153,186)(H,154,184)(H,163,164)(H,165,166)/t64-,65-,66+,67+,71?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,97-,98-,99-,100-,101-/m0/s1

InChI Key

UQWBHSWSLFYVPG-ZMGANZJUSA-N

SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)C=C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N

Synonyms

acetylcholine receptor alpha-subunit (125-148)
acetylcholine receptor alpha-subunit (Lys(125)-Thr(148))
ACH receptors alpha-subunit (125-148)
ACH-AS-receptor
receptor, acetylcholine, alpha-subunit (125-148)

Origin of Product

United States

Molecular Architecture and Structural Biology of Acetylcholine Receptors

Subunit Composition and Assembly Principles

The assembly of acetylcholine (B1216132) receptors is a complex process involving the combination of multiple protein subunits to form a functional receptor. This process is governed by specific principles that dictate the final structure and properties of the receptor.

Nicotinic Acetylcholine Receptor Subunit Diversity and Stoichiometry

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels and are composed of five subunits arranged symmetrically around a central ion pore. wikipedia.orgguidetopharmacology.orgnih.gov The diversity of nAChRs arises from the variety of subunits that can assemble to form these pentameric structures. tandfonline.comportlandpress.com

In vertebrates, a large family of nAChR subunits has been identified, contributing to the vast array of receptor subtypes. tandfonline.com This family includes seventeen distinct subunits: α1 through α10, β1 through β4, γ, δ, and ε. tandfonline.comportlandpress.comnih.govajol.infofrontiersin.org An α8 subunit is present in avian species but not in mammals. guidetopharmacology.org Each subunit consists of a large extracellular N-terminal domain, four transmembrane segments (M1-M4), and a variable cytoplasmic loop between M3 and M4. nih.govmdpi.com The α subunits are distinguished by the presence of a pair of adjacent cysteine residues in the N-terminal domain, which are crucial for acetylcholine binding. guidetopharmacology.orgtandfonline.com

Table 1: Vertebrate Nicotinic Acetylcholine Receptor Subunits

Subunit Type Subunits
Alpha (α) α1, α2, α3, α4, α5, α6, α7, α8 (avian), α9, α10
Beta (β) β1, β2, β3, β4
Gamma (γ) γ
Delta (δ) δ
Epsilon (ε) ε

This table lists the known vertebrate nAChR subunits.

Nicotinic acetylcholine receptors can be classified as either homomeric or heteromeric based on their subunit composition. guidetopharmacology.orgtandfonline.com Homomeric receptors are composed of five identical subunits. nih.gov In vertebrates, only the α7, α8 (in birds), and α9 subunits are capable of forming functional homomeric receptors. portlandpress.comfrontiersin.org

Heteromeric receptors, on the other hand, are assembled from a combination of different subunit types. tandfonline.comtandfonline.com These typically consist of α and β subunits. jneurosci.org The assembly of heteromeric nAChRs is a highly regulated process that ensures the correct stoichiometry and arrangement of subunits. tandfonline.com For instance, neuronal nAChRs can be formed by the combination of α2-α6 subunits with β2-β4 subunits. frontiersin.org The specific combination of subunits determines the pharmacological and physiological properties of the receptor. tandfonline.com

A primary distinction is made between muscle-type and neuronal-type nAChRs based on their subunit composition and location. guidetopharmacology.orgnih.gov

Muscle-type nAChRs are found at the neuromuscular junction. uca.edu.ar The embryonic or fetal form of the muscle nAChR has a subunit stoichiometry of (α1)₂β1γδ. portlandpress.comuca.edu.arnih.gov In adult muscle, the γ subunit is replaced by the ε subunit, resulting in an (α1)₂β1εδ stoichiometry. portlandpress.comfrontiersin.orguca.edu.arnih.gov This developmental switch in subunit composition leads to changes in the receptor's functional properties. frontiersin.orgnih.gov

Neuronal nAChRs are predominantly found in the central and peripheral nervous systems and exhibit greater diversity in their subunit composition. tandfonline.comtandfonline.com They can assemble as homopentamers (e.g., α7₅) or as heteropentamers with various combinations of α (α2-α6) and β (β2-β4) subunits. frontiersin.orgtandfonline.com A common stoichiometry for heteromeric neuronal receptors is (α)₂(β)₃, as seen in the α4β2 subtype. tandfonline.com However, alternative stoichiometries such as (α)₃(β)₂ can also occur, leading to different functional characteristics. tandfonline.comjneurosci.org For example, the α4β2 receptor can exist as either (α4)₂(β2)₃ or (α4)₃(β2)₂. tandfonline.com

Table 2: Comparison of Muscle-Type and Neuronal nAChR Arrangements

Receptor Type Subunit Composition Examples Common Stoichiometry Location
Muscle-Type (Fetal) α1, β1, γ, δ (α1)₂β1γδ Neuromuscular Junction
Muscle-Type (Adult) α1, β1, ε, δ (α1)₂β1εδ Neuromuscular Junction
Neuronal (Homomeric) α7 (α7)₅ Central & Peripheral Nervous System
Neuronal (Heteromeric) α4, β2 (α4)₂(β2)₃ or (α4)₃(β2)₂ Central & Peripheral Nervous System
Neuronal (Heteromeric) α3, β4 (α3)₂(β4)₃ Central & Peripheral Nervous System

This table provides examples of common subunit arrangements for muscle-type and neuronal nAChRs.

Muscarinic Acetylcholine Receptor Subtypes (M1-M5)

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily. sigmaaldrich.com Unlike the ionotropic nAChRs, mAChRs are metabotropic, meaning they exert their effects through intracellular signaling cascades. tmc.edu

Structural Motif of Seven Transmembrane Domains

The structural hallmark of muscarinic acetylcholine receptors (mAChRs) is their classification within the G protein-coupled receptor (GPCR) superfamily, characterized by a seven-transmembrane (7TM) domain motif. wikipedia.orgsigmaaldrich.com These receptors consist of a single polypeptide chain that traverses the cell membrane seven times, forming a barrel-like structure. wikipedia.org This architecture includes seven alpha-helices, connected by three intracellular and three extracellular loops, an extracellular N-terminus, and an intracellular C-terminus. wikipedia.orgebi.ac.uk

The five subtypes of mAChRs (M1-M5) all share this rhodopsin-like 7TM structural motif. sigmaaldrich.com While the transmembrane domains exhibit high sequence homology among the subtypes, the intracellular loops, particularly the third intracellular loop (i3), are highly variable. guidetopharmacology.org This variability is a key determinant of their specific intracellular signaling pathways. sigmaaldrich.com In contrast, nicotinic acetylcholine receptors (nAChRs) are not 7TM proteins but are instead pentameric ligand-gated ion channels with a completely different architecture. wikipedia.org

Structural Determinants of Receptor Function

Transmembrane Domain Architecture and Ion Channel Pore Formation (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are archetypal members of the pentameric ligand-gated ion channel (pLGIC) superfamily. uca.edu.ar They are assembled from five homologous subunits arranged pseudosymmetrically around a central axis. scholarpedia.org Each subunit is an integral membrane protein containing four transmembrane segments (M1, M2, M3, and M4). mdpi.comsigmaaldrich.com

The five subunits form a cylindrical structure with a central water-filled pore that functions as the ion channel. scholarpedia.orgnih.gov The architecture of the transmembrane domain is crucial for this function. The five M2 helices, one from each subunit, form the inner ring that directly lines the ion channel. sigmaaldrich.comresearchgate.netplos.org The M1 and M3 helices form an intermediate ring, and the M4 helices constitute the outermost ring, which is most exposed to the surrounding lipid membrane. researchgate.net A hydrophobic "gate" located near the middle of the M2 helices constricts the pore in the closed state. researchgate.net Upon acetylcholine binding, a conformational change is transmitted to these helices, leading to the opening of the gate and allowing the influx of cations like Na+, K+, and in some cases, Ca2+. researchgate.netwikipedia.org

Ligand Binding Domains and Sites

The location and nature of ligand binding sites differ significantly between nAChRs and mAChRs.

Nicotinic Receptors (nAChRs): The binding sites for acetylcholine and competitive ligands are located in the large N-terminal extracellular domain (ECD) at the interface between two adjacent subunits. nih.govwikipedia.organnualreviews.org In muscle-type nAChRs, these sites are at the α/γ and α/δ interfaces, while in neuronal nAChRs, they are typically at α/β interfaces or, in the case of homomeric α7 receptors, between two α subunits. wikipedia.org The binding pocket is formed by several loops from both the principal (+) and complementary (-) faces of the subunits. pnas.org

Muscarinic Receptors (mAChRs): The orthosteric binding site for acetylcholine and other agonists/antagonists is located deep within the seven-transmembrane helical bundle. wikipedia.orgwikipedia.org This binding pocket is formed by hydrophilic amino acid residues from transmembrane domains III, V, VI, and VII. nih.gov The high degree of conservation of these residues across all five mAChR subtypes explains the difficulty in developing highly subtype-selective orthosteric drugs. guidetopharmacology.orgpnas.org In addition to the orthosteric site, mAChRs possess a distinct and less conserved allosteric binding site located at the extracellular entrance to the receptor, which provides an opportunity for developing more selective modulators. guidetopharmacology.orgmdpi.com

G Protein Coupling Regions (mAChRs)

The defining function of mAChRs is their ability to couple to and activate intracellular heterotrimeric G proteins. The regions of the receptor responsible for this interaction are located on its intracellular surface. The specificity of G protein coupling—M1, M3, and M5 receptors coupling to Gq/11 proteins, and M2 and M4 receptors coupling to Gi/o proteins—is determined by the structure of these intracellular domains. ebi.ac.ukguidetopharmacology.orgnih.gov

The third intracellular loop (i3) is considered a primary determinant of G protein coupling specificity due to its size and sequence variability among subtypes. sigmaaldrich.comguidetopharmacology.orgnih.gov Mutagenesis studies have confirmed that the N-terminal portion of the i3 loop is critical for this interaction. nih.gov Other intracellular regions, including the second intracellular loop (i2) and the C-terminal tail, also contribute to the formation of the G protein binding surface. nih.govmdpi.com Cryo-EM structures of M1-G11 and M2-Go complexes have revealed that interactions between the receptor's transmembrane helices 5 and 6 and the Gα subunit's C-terminal helix are crucial for coupling and selectivity. nih.govnih.gov

Receptor-Lipid Interactions and Membrane Environment Influence

Both nAChRs and mAChRs are integral membrane proteins, and their structure and function are profoundly influenced by the surrounding lipid bilayer. The membrane is not merely a passive solvent but an active modulator of receptor activity.

For nAChRs, lipids can allosterically modulate function by stabilizing different conformational states (resting, open, desensitized). nih.gov The outermost M4 helices act as "lipid sensors," directly interacting with the membrane. uca.edu.ar Cholesterol, in particular, is a critical component. It can bind to non-annular sites between transmembrane helices and is thought to be essential for maintaining the receptor's optimal physiological conformation at the synapse. nih.govpnas.org The physical state of the membrane, such as its order and fluidity, directly impacts nAChR channel kinetics. tandfonline.comnih.gov Studies have shown that nAChRs may have a gain of function in more disordered membrane environments. mpg.de

For mAChRs, as with other GPCRs, the lipid environment is crucial for structural integrity and function. The specific lipid composition can influence the conformational changes required for G protein activation.

FeatureNicotinic Acetylcholine Receptors (nAChRs)Muscarinic Acetylcholine Receptors (mAChRs)
Receptor Type Ionotropic (Ligand-gated ion channel) wikipedia.orgMetabotropic (G protein-coupled receptor) wikipedia.org
Overall Structure Pentameric (5 subunits) wikipedia.orgMonomeric (single protein) wikipedia.org
Transmembrane Domains 4 per subunit (M1-M4) mdpi.com7 per protein (7TM) sigmaaldrich.com
Primary Function Fast synaptic transmission nih.govSlow, modulatory responses nih.gov
Effector Intrinsic ion channel wikipedia.orgG proteins (Gq/11 or Gi/o) ebi.ac.uk
Ligand Binding Site Extracellular domain, at subunit interfaces nih.govWithin the transmembrane helical bundle nih.gov

Advanced Structural Elucidation Methodologies

Our detailed understanding of acetylcholine receptor architecture has been made possible by several advanced structural biology techniques. For decades, electron microscopy (EM) of tubular vesicles from Torpedo electric organ provided low-resolution models of the nAChR. nih.govcam.ac.uk

A significant breakthrough was the use of X-ray crystallography , particularly with the discovery of the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR extracellular domain. mdpi.comfrontiersin.org Crystallizing AChBP allowed for high-resolution insights into the ligand-binding sites. mdpi.com More recently, full-length human nAChR structures have also been solved using X-ray crystallography, often requiring protein engineering, such as inserting stabilizing domains into the M3-M4 loop, to facilitate crystal formation. mdpi.com

Cryo-electron microscopy (Cryo-EM) has revolutionized the field, especially for large, complex membrane proteins like acetylcholine receptors. Cryo-EM allows for the structural determination of receptors in different functional states and within a more native lipid environment, such as a nanodisc. pnas.orgunimi.it This technique has been instrumental in solving the structures of various nAChR subtypes and, more recently, has provided high-resolution structures of the human adult muscle AChR in complex with pathogenic antibodies. unimi.itbiorxiv.org Similarly, cryo-EM has yielded structures of M1 and M2 muscarinic receptors in complex with their respective G proteins, providing a framework for understanding G-protein coupling selectivity. nih.gov

These high-resolution structural methods, often combined with computational approaches like molecular dynamics (MD) simulations, continue to provide unprecedented insights into the dynamic mechanisms of acetylcholine receptor function. plos.org

Cryo-Electron Microscopy (Cryo-EM) Studies of Receptor Conformations

Cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, enabling the visualization of large and complex macromolecules like the nAChR in their near-native states. This technique has been instrumental in capturing the receptor in various functional conformations, including the resting (closed), active (open), and desensitized states.

Recent cryo-EM studies have provided high-resolution structures of nAChRs from various sources, including the electric organ of the Torpedo ray and different mammalian subtypes. nih.govnih.gov For instance, the structure of the native Torpedo receptor, purified and reconstituted in lipid nanodiscs, has been determined, offering a detailed view of the receptor embedded in a membrane-like environment. nih.gov These studies have revealed the intricate arrangement of the subunits and the conformational changes that occur upon ligand binding.

A key finding from cryo-EM is the elucidation of the structural basis for channel gating. The binding of acetylcholine to the extracellular domain initiates a cascade of conformational changes that propagate to the transmembrane domain, ultimately leading to the opening of the ion pore. nih.gov Time-resolved cryo-EM has further allowed researchers to capture snapshots of these dynamic processes on a millisecond timescale, providing a more complete picture of the receptor's activation mechanism. iucr.org Furthermore, cryo-EM has shed light on the role of the lipid environment in modulating receptor function, revealing how specific lipids can influence the receptor's conformational state and stability. iucr.org

Receptor Source/SubtypeLigand/StateResolution (Å)Key Findings
Torpedo marmorataAcetylcholine (briefly exposed)4.0Revealed flexing of pore-lining α-helices as the principal motion for gating. nih.gov
Human α4β2 nAChRNicotine (B1678760)3.5Showed the high-affinity binding of nicotine at the α-β subunit interface. mdpi.com
Human α3β4 nAChR--Provided insights into the assembly and architecture of this neuronal subtype. researchgate.net
Torpedo postsynaptic membranesEndogenous lipids-Demonstrated segregation of cholesterol, suggesting a role in stabilizing the receptor and facilitating gating. iucr.org

X-ray Crystallography Applications

X-ray crystallography has been a cornerstone in determining the atomic-resolution structures of proteins, and its application to nAChRs and their homologs has provided fundamental insights into their molecular architecture. While obtaining high-quality crystals of the full-length, membrane-embedded nAChR has been challenging, the crystal structures of acetylcholine-binding proteins (AChBPs) have served as excellent models for the extracellular ligand-binding domain. mdpi.comuca.edu.ar

AChBPs are soluble proteins that are homologous to the N-terminal domain of nAChRs and bind many of the same ligands. mdpi.com The numerous crystal structures of AChBPs in complex with various agonists and antagonists have been instrumental in defining the precise interactions within the ligand-binding pocket. pnas.org These studies have confirmed the "aromatic box," a cluster of aromatic residues crucial for cation-π interactions with the positively charged acetylcholine molecule.

ProteinLigandResolution (Å)Key Findings
Human α4β2 nAChRNicotine3.94First crystal structure of a heteromeric nAChR, revealing architectural principles of ligand recognition and assembly. rcsb.org
Aplysia californica AChBPCarbamoylcholine2.7Detailed view of agonist binding at the subunit interface. elifesciences.org
Lymnaea stagnalis AChBPα-cobratoxin4.2Structural basis of antagonist binding and competitive inhibition. pnas.org
α7-AChBP ChimeraLobeline-Identification of allosteric binding sites distinct from the agonist binding site. pnas.org

Molecular Dynamics Simulations for Conformational Analysis and Gating

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to complement experimental structural data, providing a dynamic view of the nAChR's conformational landscape and the mechanics of channel gating. By simulating the movements of atoms over time, MD can explore transient states and conformational transitions that are often difficult to capture experimentally.

MD simulations, often initiated from cryo-EM or X-ray crystal structures, have been used to investigate the allosteric coupling between the ligand-binding site in the extracellular domain and the ion channel gate in the transmembrane domain. plos.orgpsu.edu These simulations have revealed a complex sequence of events, including the closure of the C-loop over the binding pocket upon agonist binding, which triggers a twisting motion of the extracellular domain relative to the transmembrane domain. plos.orgplos.org This global conformational change is then transmitted to the M2 helices that line the pore, causing them to move apart and open the gate. plos.org

Furthermore, MD simulations have been employed to study the energetics of ligand binding and to differentiate between the binding modes of agonists and antagonists. elifesciences.org By calculating the binding free energies, researchers can identify the key residues involved in ligand recognition and understand how different ligands stabilize distinct receptor conformations. elifesciences.org These computational approaches have been particularly valuable in exploring the transition from a low-affinity (resting) to a high-affinity (active) state, a critical step in receptor activation. elifesciences.org

Simulation TypeReceptor ModelKey Findings
Conventional MDTorpedo nAChR in DPPC bilayerRevealed a collective motion of C-loops and M1/M2 helices, and a twisting motion between domains. psu.eduplos.org
Targeted MDHuman α7 nAChR homology modelShowed that forcing C-loop closure leads to conformational changes consistent with channel gating. plos.org
All-atom MDHomologs of nAChRs (GLIC, GluCl)Elucidated a stepwise sequence of structural events coupling agonist unbinding to ion-pore closing. researchgate.net
MD with in silico energy calculationsTorpedo α–δ nAChR siteIdentified the conformational dynamics connecting weak to strong agonist binding states. elifesciences.org

Molecular Mechanisms of Receptor Gating and Ion Permeation Nicotinic Receptors

Conformational Dynamics of Channel Opening and Closing

The transition of the nAChR from a closed (resting) to an open (active) state is a complex allosteric process initiated by the binding of acetylcholine (B1216132) (ACh). jneurosci.orgnih.gov This process involves distinct conformational states, including the resting state, the open state, and a desensitized state, which is a non-conducting, agonist-bound state. nih.gov The gating mechanism is not a simple, single-step event but rather a "conformational wave" that propagates from the agonist binding site to the distant channel gate. nih.gov

Upon agonist binding to the interface between subunits in the extracellular domain, a series of structural rearrangements are initiated. nih.gov A critical initial step involves the capping of the agonist-binding pocket by the C-loop. nih.gov This movement triggers a cascade of conformational changes that are transmitted through the protein structure. Key to this transduction are several loops in the extracellular domain, including the Cys-loop, the β1–β2 loop, and the β8–β9 linker, which are strategically positioned to couple the ligand-binding domain to the transmembrane domain. nih.govnih.gov

Molecular dynamics simulations and structural studies have revealed that the binding of an agonist induces a twisting or rotational motion of the extracellular domain relative to the transmembrane domain. nih.gov This global rearrangement is translated into more localized movements within the transmembrane domain, specifically affecting the M2 helices that line the ion pore. The channel opening is thought to involve a concerted rotation and outward tilting of these M2 helices, which removes a hydrophobic constriction in the pore and allows for ion flow. nih.gov The interface between the extracellular and transmembrane domains, particularly the pre-M1 domain and the M2-M3 linker, plays a crucial role in this coupling process, acting as a critical hinge for the gating motion. jneurosci.org

The transition from the open to the closed state, or channel closing, is thought to be the reversal of this process, initiated by the dissociation of the agonist or entry into a desensitized state. The intrinsic flexibility of the receptor allows it to spontaneously fluctuate between these conformational states, with the agonist acting to stabilize the open conformation.

Receptor StateKey Structural FeaturesFunctional Consequence
Resting (Closed) Unoccupied ligand binding sites, constricted ion pore formed by M2 helices.Impermeable to ions.
Active (Open) Agonist-bound, C-loop capped over binding site, rotated and tilted M2 helices.Permeable to cations.
Desensitized Agonist-bound, but the ion pore is non-conducting.Receptor is refractory to further stimulation.

Ion Selectivity and Permeation Pathways

The nAChR channel is a non-selective cation channel, allowing the passage of sodium (Na+), potassium (K+), and, in some subtypes, calcium (Ca2+) ions across the cell membrane. nih.gov The structural basis for this cation selectivity and the pathway for ion permeation are primarily determined by the properties of the M2 transmembrane helices from each of the five subunits, which collectively form the wall of the ion pore.

The selectivity of the channel for cations over anions is established by rings of negatively charged amino acid residues located at both the extracellular and intracellular entrances to the pore. bohrium.comnih.gov These rings of glutamate (B1630785) and aspartate residues create a local negative electrostatic potential that attracts cations and repels anions, effectively forming a charge-selectivity filter. nih.govroyalsocietypublishing.org The precise number and location of these charged residues can vary between different nAChR subtypes, contributing to differences in their ion conductance and calcium permeability. bohrium.com

The permeation pathway itself can be conceptualized as a water-filled pore that narrows to a constriction point, which acts as the gate of the channel. In the closed state, this constriction is formed by a ring of bulky hydrophobic residues, creating an energetic barrier to ion translocation. Upon channel opening, the outward movement of the M2 helices widens this hydrophobic gate, allowing hydrated cations to pass through in a single file. The pore is also lined with polar serine and threonine residues, which can interact with the permeating ions and the surrounding water molecules, facilitating their passage. royalsocietypublishing.org

The dynamic nature of the protein is crucial for ion permeation. Fluctuations in the protein structure, coupled with the hydration of the pore, are thought to be essential for the efficient translocation of ions across the membrane. nih.govnih.gov

Ion Selectivity FeatureLocationMechanism
Cation Selectivity Extracellular and intracellular mouths of the poreRings of negatively charged amino acid residues (glutamate, aspartate) create a negative electrostatic potential, attracting cations and repelling anions. bohrium.comnih.gov
Ion Permeation Pathway Central pore lined by M2 helicesA water-filled channel with a hydrophobic gate that opens upon receptor activation, allowing hydrated cations to pass. Polar residues within the pore facilitate ion translocation. royalsocietypublishing.orgnih.gov

Relationship Between Ligand Binding and Channel Gating

The coupling of ligand binding to channel gating in nAChRs is a classic example of allosteric regulation, where an event at one site on a protein (ligand binding) influences a distant site (the ion channel gate). nih.govwikipedia.org This long-range communication is mediated by a network of interacting amino acid residues that form a signal transduction pathway through the protein structure. nih.gov

The binding of an agonist to the orthosteric site in the extracellular domain initiates a series of conformational changes that propagate through specific structural elements. The Cys-loop, a conserved feature of this receptor superfamily, is a critical component of this allosteric network. jneurosci.orgwikipedia.org It is energetically coupled to the pre-M1 domain and the M2-M3 linker, which form the interface between the extracellular and transmembrane domains. jneurosci.org

Upon agonist binding and the subsequent movement of the C-loop, a "conformational wave" is triggered. This wave involves the rearrangement of several loops at the extracellular-transmembrane domain interface, including the β1–β2 loop. These movements are then transmitted to the M2-M3 linker, which is physically connected to the M2 helix lining the pore. The pulling or twisting motion exerted on the M2-M3 linker is thought to directly drive the rotation and tilting of the M2 helices, leading to the opening of the channel gate. nih.gov

Molecular Mechanisms of Intracellular Signaling Muscarinic Receptors

G Protein Coupling Specificity and Diversity

The five subtypes of muscarinic acetylcholine (B1216132) receptors exhibit distinct preferences for coupling to different families of heterotrimeric G proteins, which dictates the subsequent downstream signaling events. frontiersin.org7tmantibodies.com This specificity is a key determinant of the diverse physiological responses mediated by these receptors.

Gq/11-Coupling (M1, M3, M5 Subtypes)

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family. frontiersin.org7tmantibodies.comnih.govcas.czsigmaaldrich.comcas.czmdpi.com This coupling initiates a canonical signaling pathway that is central to the excitatory effects of these receptors in various tissues. nih.govnih.gov Activation of Gq/11 proteins by these receptors leads to the stimulation of the enzyme phospholipase C (PLC). sigmaaldrich.commdpi.comnih.gov

Computational studies using molecular dynamics simulations have provided insights into the structural basis for this selective coupling. These studies suggest that while both M1 and M2 receptors can physically interact with both Gαq and Gαi proteins, the M1 receptor binds more strongly to its cognate Gαq protein. nih.govnih.gov This preferential binding affinity is thought to be a key determinant of the signaling specificity observed in cellular systems. nih.govnih.gov

Gi/o-Coupling (M2, M4 Subtypes)

In contrast, the M2 and M4 receptor subtypes primarily couple to G proteins of the Gi/o family. frontiersin.org7tmantibodies.comnih.govcas.czcas.czmdpi.com This interaction is responsible for the predominantly inhibitory actions of these receptors. cas.cz The Gi/o family of G proteins, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net

While the primary coupling for M2 and M4 receptors is to Gi/o, there is evidence suggesting that under certain conditions, these receptors can also interact with other G protein subtypes, a phenomenon known as promiscuous coupling. nih.govresearchgate.net For instance, M2 receptors have been shown to weakly couple to Gs and Gq proteins. nih.govresearchgate.net This promiscuity can lead to more complex and nuanced signaling outcomes than would be predicted from their primary coupling alone.

Receptor SubtypePrimary G Protein FamilyKey Signaling Outcome
M1, M3, M5 Gq/11Activation of Phospholipase C
M2, M4 Gi/oInhibition of Adenylyl Cyclase

Downstream Effector Pathways Activation

The activation of specific G proteins by muscarinic receptor subtypes triggers a cascade of downstream signaling events, ultimately leading to a cellular response. These pathways involve the generation of second messengers and the activation of various protein kinases.

Phospholipase C Activation and Intracellular Calcium Mobilization

The coupling of M1, M3, and M5 receptors to Gq/11 proteins leads to the activation of phospholipase C (PLC). sigmaaldrich.commdpi.comnih.gov PLC is an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.govrupress.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) from intracellular stores. frontiersin.orgsigmaaldrich.comnih.gov This leads to a rapid and transient increase in the cytosolic Ca2+ concentration. biologists.comnih.gov This initial release of Ca2+ can be followed by a sustained phase of elevated Ca2+, which is maintained by the influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane. nih.govbiologists.comnih.govpnas.org The rise in intracellular Ca2+ is a critical signal that regulates a multitude of cellular processes, including muscle contraction, hormone secretion, and neuronal excitability. sigmaaldrich.com

Initiating Receptor SubtypesKey Enzyme ActivatedSecond Messengers ProducedPrimary Downstream Effects
M1, M3, M5 Phospholipase C (PLC)Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG)Release of intracellular Ca2+, Activation of Protein Kinase C (PKC)

Adenylyl Cyclase Modulation and Cyclic AMP (cAMP) Pathways

The M2 and M4 receptors, through their coupling to Gi/o proteins, exert an inhibitory effect on the enzyme adenylyl cyclase. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). frontiersin.orgnih.govmdpi.comnih.govresearchgate.netmdpi.com cAMP is a ubiquitous second messenger that activates protein kinase A (PKA). frontiersin.orgpnas.org By reducing cAMP levels, M2 and M4 receptor activation leads to decreased PKA activity. frontiersin.org This pathway is a major mechanism for the inhibitory effects of acetylcholine in various tissues, such as the heart, where it leads to a slowing of the heart rate. wikipedia.org

Interestingly, some studies have shown that under certain conditions, muscarinic receptors can also lead to the activation of adenylyl cyclase. mdpi.compnas.org This can occur through the βγ subunits of the dissociated G protein or through coupling to Gs proteins. cas.czsemanticscholar.org For example, M2 receptors have been shown to activate adenylyl cyclase when stimulated with high concentrations of agonists. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Cascades Activation

Muscarinic acetylcholine receptors can also activate the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway crucial for regulating cellular processes like proliferation, differentiation, and survival. mdpi.comsdbonline.orgjneurosci.org The activation of MAPKs, such as extracellular signal-regulated kinase (ERK), can be initiated by both Gq/11- and Gi/o-coupled muscarinic receptors. mdpi.comsdbonline.orgjneurosci.org

The mechanisms linking muscarinic receptors to MAPK activation are complex and can involve multiple pathways. One prominent mechanism is the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). embopress.orgmdpi.com This process involves the muscarinic receptor-induced release of an EGFR ligand, which then binds to and activates the EGFR, leading to the subsequent activation of the MAPK cascade. mdpi.com

Other pathways for MAPK activation by muscarinic receptors include those dependent on PKC, Ca2+, and Src family kinases. frontiersin.orgembopress.orgjneurosci.orgnih.gov For instance, the activation of ERK5 by Gq-coupled muscarinic receptors has been shown to be dependent on Gαq and the atypical protein kinase C zeta (PKCζ). plos.org The specific pathway utilized can depend on the cell type and the specific muscarinic receptor subtype involved. mdpi.comjneurosci.org

Direct and Indirect Modulation of Ion Channels (e.g., K+ and Ca2+ Channels)

The modulation of ion channel activity by muscarinic receptors is a critical mechanism by which these receptors influence neuronal excitability, heart rate, smooth muscle contraction, and other physiological processes. ucl.ac.uksigmaaldrich.comcas.cz This modulation can occur through both direct and indirect pathways, affecting a variety of ion channels, most notably potassium (K+) and calcium (Ca2+) channels.

Direct Modulation by Gβγ Subunits:

A well-established mechanism of direct ion channel modulation by muscarinic receptors involves the Gβγ subunits of Gi/o proteins. wikipedia.org Upon activation of M2 or M4 receptors, the released Gβγ dimer can directly bind to and activate a specific class of potassium channels known as G protein-coupled inwardly-rectifying potassium (GIRK) channels (also referred to as Kir3 channels). wikipedia.orgnih.govfrontiersin.org This interaction increases the channel's open probability, leading to an efflux of K+ ions from the cell. nih.gov The resulting hyperpolarization of the cell membrane makes it more difficult to generate an action potential, thus exerting an inhibitory effect on the cell. nih.gov This is the primary mechanism by which acetylcholine, acting on M2 receptors in the heart, slows down the heart rate. wikipedia.orgwikipedia.org The muscarinic potassium channel in the heart (IKACh) is a heterotetramer composed of GIRK1 and GIRK4 subunits. wikipedia.org

ReceptorG ProteinEffector ChannelEffect on ChannelCellular Response
M2, M4Gi/oGIRK (Kir3) ChannelsActivation (opening)Hyperpolarization, decreased excitability

Indirect Modulation via Second Messengers:

Muscarinic receptors also modulate ion channels indirectly through the action of second messengers generated by their signaling cascades.

Modulation of K+ Channels:

M-current (KCNQ/Kv7 channels): The M-current, a low-threshold, non-inactivating voltage-gated K+ current, is a key regulator of neuronal excitability. Activation of M1 receptors, coupled to Gq/11, leads to the hydrolysis of PIP2. ucl.ac.uk The depletion of PIP2, a molecule required for KCNQ channel function, and the subsequent generation of IP3 and DAG, contribute to the inhibition of the M-current. ucl.ac.uk This inhibition causes membrane depolarization and increases neuronal excitability.

Calcium-activated K+ (KCa) channels: Muscarinic receptor activation can have complex effects on KCa channels. In some cases, the rise in intracellular Ca2+ following M1 or M3 receptor activation can enhance the activity of certain KCa channels, leading to hyperpolarization. ucl.ac.uk Conversely, in other contexts, muscarinic stimulation can inhibit KCa channels, contributing to increased excitability. sigmaaldrich.com

Modulation of Ca2+ Channels:

Inhibition by Gi/o-coupled receptors: Activation of M2 and M4 receptors can lead to the inhibition of voltage-gated Ca2+ channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels. wikipedia.orgphysiology.org This inhibition is primarily mediated by the direct binding of Gβγ subunits to the channel, which stabilizes the channel in a closed state. cas.cz This mechanism is crucial for the presynaptic inhibition of neurotransmitter release.

Modulation by Gq/11-coupled receptors: The effects of Gq/11-coupled muscarinic receptors on Ca2+ channels are more varied. In some instances, the activation of PKC by M1 or M3 receptors can phosphorylate and enhance the activity of certain VGCCs, such as L-type (CaV1) and R-type (CaV2.3) channels. koreascience.kr However, the depletion of PIP2 by PLC can also lead to the suppression of CaV2.3 channel currents. koreascience.kr Furthermore, the rise in intracellular Ca2+ triggered by IP3 can indirectly modulate Ca2+ channels through calcium-dependent signaling pathways. royalsocietypublishing.orgroyalsocietypublishing.org

Table of Research Findings on Muscarinic Modulation of Ion Channels

Receptor SubtypeIon ChannelTissue/Cell TypeModulation MechanismFunctional Consequence
M1KCNQ/Kv7 (M-current)Sympathetic neurons, Hippocampal neuronsGq/11-mediated PIP2 depletionInhibition of K+ current, depolarization, increased excitability
M2GIRK (IKACh)Cardiac atrial myocytesDirect Gβγ subunit bindingActivation of K+ current, hyperpolarization, decreased heart rate
M2/M4N-type, P/Q-type Ca2+ channelsNeuronsDirect Gβγ subunit bindingInhibition of Ca2+ current, reduced neurotransmitter release
M1/M3L-type, R-type Ca2+ channelsVariousGq/11-mediated PKC activationPotentiation of Ca2+ current
M1R-type (CaV2.3) Ca2+ channels-Gq/11-mediated PIP2 depletionSuppression of Ca2+ current
M3Delayed rectifier K+ channels (IKM3)Cardiomyocytes-Regulation of heart rate and repolarization

Ligand Receptor Interactions and Allosteric Modulation

Orthosteric Ligand Binding Characteristics

Orthosteric ligands bind to the primary binding site on the receptor, the same site where the endogenous neurotransmitter, acetylcholine (B1216132) (ACh), binds. This interaction directly triggers or blocks the receptor's primary function, typically the opening or closing of an ion channel.

Allosteric Binding Sites and Mechanisms

Allosteric modulators bind to sites on the receptor that are topographically distinct from the orthosteric binding site nih.govmdpi.com. This binding induces conformational changes in the receptor that can alter the affinity or efficacy of orthosteric ligands, or even directly modulate receptor activity. Allosteric sites often exhibit greater sequence divergence across receptor subtypes compared to orthosteric sites, offering potential for developing highly selective drugs jst.go.jpnih.gov.

Positive Allosteric Modulation (PAMs)

Positive allosteric modulators (PAMs) enhance the response of the receptor to orthosteric agonists nih.govfrontiersin.orgnih.gov. They typically achieve this by increasing the affinity of the orthosteric ligand for its binding site (increasing apparent affinity, often indicated by a leftward shift in the concentration-response curve) or by increasing the intrinsic efficacy of the agonist nih.govfrontiersin.orgmdpi.com. Some PAMs can also increase the maximal response (Emax) or alter desensitization kinetics nih.govnih.gov. For instance, compounds like LY2033298 and PNU-120596 are known PAMs for certain muscarinic and nicotinic acetylcholine receptors, respectively mdpi.comfrontiersin.org.

Data Table: Positive Allosteric Modulators (PAMs) on Acetylcholine Receptors (Illustrative Examples)

PAM NameReceptor Subtype (Example)Effect on Orthosteric Ligand AffinityEffect on EfficacyType of PAMCitation
LY2033298M4 mAChRIncreasesPotentiatesType I/II frontiersin.org
PNU-120596α7 nAChRIncreasesPotentiatesType II mdpi.comfrontiersin.org
TQSα7 nAChRIncreasesPotentiatesType I/II mdpi.comnih.gov
NS-1738nAChR (α4β2, α7)IncreasesPotentiatesType I mdpi.com

Negative Allosteric Modulation (NAMs)

Negative allosteric modulators (NAMs) reduce the response of the receptor to orthosteric agonists nih.govnih.govrupress.org. They can decrease the affinity of the orthosteric ligand (resulting in a rightward shift of the dose-response curve) or reduce the intrinsic efficacy of the agonist, leading to a lower maximal response nih.govfrontiersin.orgmdpi.com. Dehydronorketamine (DHNK) is an example of an α7 nAChR NAM mdpi.com.

Data Table: Negative Allosteric Modulators (NAMs) on Acetylcholine Receptors (Illustrative Examples)

NAM NameReceptor Subtype (Example)Effect on Orthosteric Ligand AffinityEffect on EfficacyCitation
DHNKα7 nAChRDecreasesReduces mdpi.comfrontiersin.org
GallamineM2 mAChRDecreasesReduces nih.govnih.gov
VerapamilMuscarinic receptorsDecreasesReduces nih.gov

Silent Agonism

Silent agonists are a class of allosteric modulators that bind to the receptor and induce a desensitized or non-conducting state without significantly activating the ion channel themselves plos.orgnih.govacs.org. These compounds can potentiate the effects of other allosteric modulators or influence receptor signaling through metabotropic-like pathways. For example, m-bromo PEP has been described as a silent agonist for α7 nAChRs nih.gov. PMP-072 has also been identified as a silent agonist for α7 nAChRs plos.org.

Data Table: Silent Agonists of Acetylcholine Receptors (Illustrative Examples)

Silent Agonist NameReceptor Subtype (Example)Primary EffectCitation
m-bromo PEPα7 nAChRInduces desensitization with little/no channel opening; anti-inflammatory effects nih.govacs.org
PMP-072α7 nAChRSilent agonist, synergizes with PAMs, activates desensitized states plos.org
NS6740α7 nAChRInduces desensitized states, reduces inflammatory response plos.org

Mechanism of Allosteric Cooperativity

Compound List:

Acetylcholine (ACh)

Nicotine (B1678760)

α-Bungarotoxin

Methyllycaconitine (MLA)

LY2033298

PNU-120596

TQS

NS-1738

DHNK

Gallamine

Verapamil

m-bromo PEP

PMP-072

NS6740

Experimental Approaches for Ligand Binding Studies

Investigating ligand-receptor interactions and allosteric modulation relies on a variety of experimental techniques designed to quantify binding affinity, kinetics, and functional consequences.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for quantifying the affinity and density of receptors and understanding ligand-receptor interactions labome.com. These assays typically involve incubating a known amount of receptor preparation with a radioactively labeled ligand, often an antagonist, at a fixed concentration. The binding is then measured, and the addition of unlabeled compounds allows for competitive displacement studies to determine their affinity for the receptor labome.comahajournals.orgsigmaaldrich.com.

Types of Radioligand Binding Assays:

Saturation Assays: Used to determine the receptor density (Bmax) and the binding affinity constant (Kd) of a radioligand by incubating the receptor with increasing concentrations of the labeled ligand labome.comsigmaaldrich.com.

Competitive Assays: Employ a fixed concentration of radioligand and varying concentrations of an unlabeled competitor to assess the competitor's affinity (Ki) labome.comsigmaaldrich.com.

Kinetic Assays: Measure the rates of association and dissociation of a radioligand to determine binding kinetics labome.com.

For nAChRs, [3H]-epibatidine has been used in binding assays, with reported dissociation constants (Kd) in the picomolar range for rat cortex and cerebellum homogenates frontiersin.org. The acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, is also frequently used in binding studies, often with [125I]-α-bungarotoxin as a radioligand mdpi.com. For muscarinic receptors, radiolabeled scopolamine (B1681570) has been utilized, with a reported binding affinity of approximately 0.5 nM sigmaaldrich.com.

Table 1: Selected Radioligands for Acetylcholine Receptor Binding Studies

RadioligandTarget Receptor ClassReceptor Subtype(s) (if specified)Reported Affinity (Kd)Reference
[3H]-epibatidineNicotinic AChRRat cortex/cerebellum~40-200 pM frontiersin.org
[125I]-α-bungarotoxinNicotinic AChRAChBPNot specified mdpi.com
[3H]-scopolamineMuscarinic AChRNot specified~0.5 nM sigmaaldrich.com

Computational Docking and Ligand-Protein Interaction Modeling

Computational methods, such as molecular docking, play a crucial role in predicting how ligands bind to receptors and in identifying potential interaction sites medrxiv.orgresearchgate.netmdpi.comoup.com. These techniques model the three-dimensional geometry of protein-ligand complexes, estimating binding affinities and modes.

Molecular Docking: This process involves fitting a ligand into the binding pocket of a receptor. Algorithms predict the preferred orientation of the ligand when bound to the receptor, yielding a score that estimates binding strength medrxiv.orgresearchgate.netmdpi.com. Factors considered include shape complementarity, electrostatic interactions, and hydrogen bonding.

Ligand-Protein Interaction Modeling: This broader category includes techniques that analyze the specific forces between a ligand and receptor residues. This can involve molecular dynamics (MD) simulations to observe dynamic binding events or protein painting mass spectrometry to identify residues involved in binding mdpi.comnih.govcore.ac.uk.

AChBPs serve as valuable structural surrogates for the ligand-binding domains of nAChRs in computational studies, enabling the exploration of ligand interactions mdpi.comnih.gov. For example, docking studies have been performed on various natural products against AChBP to predict their potential to form complexes with nAChRs mdpi.com. Computational docking has also been applied to identify potential inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down ACh, with compounds like coptisine (B600270) showing strong predicted binding affinities medrxiv.org. Docking studies can reveal specific interactions, such as hydrogen bonds and π-stacking, between ligands and receptor residues, providing insights for drug design medrxiv.orgoup.comnih.gov.

Receptor Desensitization and Recovery Mechanisms

Kinetics and Conformational States of Desensitization

The process of desensitization is intimately linked to conformational changes within the receptor, leading to an increase in affinity for its agonist. nih.govnih.gov Spectroscopic and kinetic studies have been instrumental in detecting these changes. nih.govnih.gov A four-state general model, encompassing closed, open, and desensitized states, is widely accepted as consistent with major experimental observations. nih.gov

The binding of an agonist to the nAChR triggers a series of conformational changes that not only open the ion channel but can also lead to its desensitization. Upon sustained exposure to an agonist, the receptor transitions to a desensitized state, which is a non-conducting conformation with a high affinity for the agonist. mdpi.com This transition from a low-affinity resting state to a high-affinity desensitized state is a key feature of agonist-induced desensitization. nih.gov Infrared spectroscopy has revealed that these agonist-induced structural changes predominantly occur in solvent-accessible, extramembranous regions of the polypeptide backbone, rather than deep within the ion channel gate. acs.org

Studies on the Torpedo californica nAChR have shown that the two agonist binding sites, the αδ and αγ sites, contribute differently to desensitization. The αγ site is suggested to drive desensitization to a much greater extent than the αδ site, undergoing more significant energetic conformational changes and being the primary determinant of agonist potency. acs.org

The nAChR can exist in at least three primary functional states: closed (resting), open (active), and desensitized. rupress.orgpnas.org

Closed (Resting) State: In the absence of an agonist, the receptor is predominantly in the closed state, which has a low affinity for agonists and a non-conducting ion channel. rupress.orgpnas.org

Open (Active) State: Upon agonist binding, the receptor undergoes a rapid conformational change to the open state, characterized by a high affinity for the agonist and an open, ion-permeable channel. rupress.orgresearchgate.net

Desensitized State: With prolonged agonist exposure, the receptor transitions to the desensitized state. This state is non-conducting, similar to the closed state, but possesses a high affinity for the agonist, similar to the open state. mdpi.comresearchgate.net

Structurally, these states exhibit significant differences. Using the substituted-cysteine-accessibility method, the closed gate in the resting state of the mouse-muscle ACh receptor has been located at the intracellular end of the M2 membrane-spanning segment. In the stable desensitized state, the closed gate includes the resting-state gate and extends further into the M2 segment. pnas.orgnih.gov

The transition between these states can be influenced by allosteric modulators. researchgate.net It's also noteworthy that even in the absence of an agonist, a small percentage of receptors (~15%) may exist in a desensitized state in equilibrium with the resting state. nih.gov

Receptor StateIon Channel StatusAgonist AffinityPrimary Condition
Closed (Resting) Non-conductingLowAbsence of agonist
Open (Active) ConductingHighAgonist-bound (transient)
Desensitized Non-conductingHighProlonged agonist exposure

The recovery from desensitization is a critical process for restoring synaptic function. The pathway for recovery appears to be state-dependent. In liganded receptors, the primary pathway to desensitization is from the open-channel conformation. rupress.orgnih.gov However, after the agonist dissociates, the main recovery pathway is to the closed-channel conformation, a process that occurs without generating an ionic current. rupress.org This suggests that the energy barrier for the transition from the desensitized state to the closed state is lower in the absence of an agonist compared to the transition to the open state. rupress.org

Studies have identified both fast and slow components of desensitization and recovery. For instance, the muscle-type nAChR exhibits a fast desensitization that occurs within milliseconds to seconds and a slow desensitization that can take tens of seconds to be complete. nih.gov The rate of recovery from desensitization can be influenced by the duration of agonist exposure. nih.gov Furthermore, some research points to the existence of two distinct desensitized states: one from which recovery takes several seconds, and a "deep" desensitized state requiring minutes for recovery. jneurosci.org

Molecular Determinants of Desensitization

The subunit composition of the nAChR is a key molecular determinant of its desensitization properties. Neuronal nAChRs are pentameric structures composed of various α and β subunits. Receptors containing α4 subunits, for example, exhibit a higher sensitivity to nicotine-induced activation and desensitization compared to those with α3 subunits. jneurosci.org Similarly, the presence of the β2 subunit leads to more rapid desensitization at low nicotine (B1678760) concentrations than the β4 subunit. jneurosci.org The N-terminal region of the β subunit has been identified as a critical factor in conferring different desensitization rates in heteromeric nAChRs. mdpi.com

Mutations in various parts of the receptor, including the extracellular domain, the M2, M3, and M4 membrane-spanning segments, have been shown to alter the rate and extent of desensitization. pnas.org For instance, the M2-L247T mutation in the α7 nAChR leads to a destabilization of the desensitized conformation, resulting in a hyperfunctional receptor. mdpi.com

Subunit CompositionEffect on Desensitization
α4-containing receptors Higher apparent affinity for nicotine-induced desensitization compared to α3-containing receptors. jneurosci.org
β2-containing receptors More rapid desensitization at low nicotine concentrations compared to β4-containing receptors. jneurosci.org
α7 homomeric receptors Show the fastest desensitization kinetics. jneurosci.org

Endogenous and Exogenous Modulators of Desensitization

A variety of both endogenous and exogenous substances can modulate the desensitization of nAChRs. nih.govnih.gov

Endogenous modulators include:

Calcium (Ca²⁺): While elevated intracellular calcium does not appear to trigger desensitization directly, it plays a role in modulating the recovery from desensitization through second messenger pathways involving serine/threonine kinases and calcineurin. nih.govjneurosci.org

Substance P: This neuropeptide can modulate nAChR desensitization. nih.govnih.gov

Calcitonin gene-related peptide (CGRP): Another peptide modulator of nAChR function. nih.govnih.gov

Thymic hormones: Peptides such as thymopoietin (B12651440) and thymopentin (B1683142) have been shown to affect desensitization. nih.govnih.gov

Unsaturated long-chain acylcholines: Recently discovered endogenous lipids, such as arachidonoylcholine, are considered modulators of cholinergic signaling, potentially through receptor desensitization. mdpi.com

Exogenous modulators include:

Noncompetitive blockers: These compounds can influence the desensitization process. nih.govnih.gov

Positive Allosteric Modulators (PAMs): These molecules bind to sites distinct from the agonist-binding site and can enhance receptor activation. Depending on their type, they can have different effects on desensitization. Type I PAMs for the α7 nAChR increase agonist-induced activation without affecting desensitization, whereas Type II PAMs can delay desensitization and reactivate desensitized receptors. mdpi.com

Lipidic modulators: Membrane components like cholesterol can interact directly with the transmembrane domain of the receptor in a state-dependent manner, potentially modulating desensitization. biorxiv.org

Post-Translational Modifications and Desensitization (e.g., Phosphorylation)

Post-translational modifications (PTMs) are crucial for regulating all aspects of the nAChR life cycle, including its function and desensitization. nih.gov Phosphorylation, the addition of a phosphate (B84403) group, is a key PTM that has been extensively studied in this context. nih.govnih.gov

The nAChR can be phosphorylated by several protein kinases, including cAMP-dependent protein kinase (PKA), protein kinase C (PKC), and a tyrosine-specific protein kinase, at multiple sites on its subunits. nih.govnih.gov A significant body of evidence indicates that phosphorylation regulates the rate of nAChR desensitization. nih.gov

Specifically, phosphorylation of the γ and δ subunits of the Torpedo nAChR by PKA has been shown to increase the rate of rapid desensitization. nih.gov Studies using site-specific mutagenesis in Xenopus oocytes have further confirmed this. Mutant receptors lacking phosphorylation sites on the γ and δ subunits (serines 353/354 and 361/362, respectively) desensitize significantly slower than their wild-type phosphorylated counterparts. jneurosci.org Conversely, mutating these serine residues to glutamate (B1630785) to mimic the negative charge of phosphorylation results in desensitization rates approaching those of the wild-type receptor. jneurosci.org

ModificationKinase/EnzymeSubunits Affected (Example)Functional Effect on Desensitization
Phosphorylation cAMP-dependent protein kinase (PKA)γ, δIncreases the rate of rapid desensitization. nih.govnih.gov
Phosphorylation Protein Kinase C (PKC), Tyrosine KinaseMultipleRegulation of desensitization. nih.gov
Dephosphorylation Phosphatases (e.g., Calcineurin)MultipleModulates recovery from desensitization. nih.govjneurosci.org

Receptor Trafficking, Localization, and Cellular Regulation

Biosynthesis and Initial Assembly of Receptor Subunits

The biogenesis of the acetylcholine (B1216132) receptor begins with the synthesis of its individual subunits on ribosomes bound to the endoplasmic reticulum (ER). nih.gov Each of the seventeen identified vertebrate nAChR subunits (α1-α10, β1-β4, γ, δ, and ε) is encoded by a separate gene and synthesized as a polypeptide chain that is co-translationally inserted into the ER membrane. nih.govnih.gov These subunits possess a large N-terminal extracellular domain, four transmembrane domains (M1-M4), and a significant cytoplasmic loop between M3 and M4. tandfonline.comfrontiersin.org

Within the ER, these nascent subunits undergo critical post-translational modifications, including N-linked glycosylation and disulfide bond formation, which are essential for correct folding and subsequent assembly. tandfonline.comtandfonline.com The assembly into a functional pentameric receptor is a key regulatory step and is often inefficient, with a significant portion of newly synthesized subunits failing to assemble correctly. nih.govnih.gov For the well-studied muscle-type receptor (α2βγδ), assembly is thought to proceed in a sequential pathway, potentially forming trimer and tetramer intermediates before the final pentamer is complete. scholarpedia.org Specific amino acid sequences within the N-terminal and transmembrane domains of the subunits dictate the correct stoichiometry and arrangement, ensuring the proper formation of the receptor's structure and the agonist binding sites. nih.govrupress.org

Endoplasmic Reticulum (ER) Quality Control and Degradation Pathways

The ER maintains a stringent quality control (QC) system to ensure that only correctly folded and assembled proteins are transported to their final destinations. nih.govfrontiersin.org For acetylcholine receptors, this means that unassembled or misfolded subunits and partially assembled complexes are retained within the ER. nih.govnih.gov This retention is mediated by molecular chaperones, such as calnexin (B1179193) (CN), BiP, and ERp57, which bind to the subunits, stabilizing them and preventing their aggregation. nih.govnih.gov These chaperones can prolong the lifetime of individual subunits, providing a larger window of opportunity for correct assembly to occur. nih.gov

Subunits that fail to assemble correctly are targeted for degradation through the ER-associated degradation (ERAD) pathway. nih.govpnas.org This process involves the recognition of misfolded proteins, their ubiquitination, and subsequent retro-translocation from the ER to the cytoplasm for degradation by the proteasome. rupress.orgjneurosci.orgnih.gov Specific signals within the receptor subunits, such as an ER retention signal in the first transmembrane domain, become masked upon successful pentameric assembly, licensing the receptor for export from the ER. nih.govpnas.org Conversely, degradation signals in the cytoplasmic loop must be hidden to prevent the complex from being targeted for ERAD. pnas.org Thus, the ER QC machinery acts as a critical checkpoint, balancing subunit stabilization for assembly against the degradation of excess or faulty components. nih.govnih.gov

Golgi Apparatus Processing and Transport Mechanisms

Once a fully assembled pentameric acetylcholine receptor passes the ER quality control checkpoint, it is exported and trafficked to the Golgi apparatus for further processing and sorting. frontiersin.orgscispace.com The transit through the Golgi complex is a crucial step where the receptor undergoes further post-translational modifications, including the maturation of its N-linked oligosaccharides from high-mannose to more complex forms. frontiersin.org This glycosylation state can serve as an indicator of the receptor's passage through the Golgi.

The Golgi also functions as a secondary quality control checkpoint. frontiersin.orgnih.gov If any incorrectly assembled subunits manage to escape the ER, they can be retained within the Golgi. frontiersin.org Specific motifs within the cytoplasmic loops of certain subunits, such as the β and δ subunits of the muscle AChR, act as Golgi-retention signals. frontiersin.org These signals can lead to the ubiquitination and subsequent degradation of misassembled receptors that have bypassed ERAD. frontiersin.org

Proteins like UNC-50, an evolutionarily conserved integral membrane protein localized to the Golgi, play a subtype-specific role in the forward trafficking of assembled receptors. nih.gov In the absence of UNC-50 in C. elegans, certain subtypes of assembled AChRs are rerouted to the lysosomal degradation pathway instead of being transported to the cell surface. nih.gov This indicates that the Golgi is not merely a passive conduit but an active sorting station that directs different receptor subtypes along specific trafficking pathways. nih.gov

Cell Surface Expression and Dynamic Internalization

Following processing in the Golgi, mature acetylcholine receptors are packaged into transport vesicles and delivered to the plasma membrane. The number, type, and location of these receptors on the cell surface are precisely controlled to ensure proper synaptic function. nih.gov However, the cell surface population of AChRs is not static; it is dynamically maintained through a balance of insertion, lateral diffusion, and removal by endocytosis. researchgate.net

Receptors can be removed from the cell surface through internalization, a process that can be triggered by ligand binding or antibody cross-linking. nih.gov This endocytosis is a key mechanism for modulating the number of active receptors at the synapse and is implicated in the pathology of autoimmune diseases like myasthenia gravis. nih.gov Internalized receptors are trafficked to endosomes. From there, they can be either targeted for degradation in lysosomes or recycled back to the plasma membrane. researchgate.net

Research has shown that recycled receptors have a significantly shorter half-life on the cell surface compared to newly inserted ("pre-existing") receptors. researchgate.net For instance, at innervated neuromuscular junctions, recycled AChRs have a half-life of about 28 hours, whereas pre-existing receptors have a half-life of approximately 102 hours. researchgate.net This dynamic turnover allows the synapse to rapidly adjust its sensitivity to acetylcholine.

Table 1: Comparative Half-Life of Acetylcholine Receptor Pools at the Neuromuscular Junction

Receptor Pool Condition Average Half-Life (hours)
Recycled AChRs Innervated ~28
Pre-existing AChRs Innervated ~102
Recycled AChRs Denervated ~15

This table summarizes the differential stability of recycled versus pre-existing acetylcholine receptors on the cell surface under normal (innervated) and denervated conditions. Data from live animal imaging studies highlights the dynamic nature of receptor turnover. researchgate.net

Regulatory Proteins and Mechanisms in Trafficking

The entire trafficking process of acetylcholine receptors, from synthesis to cell surface expression and turnover, is orchestrated by a complex network of regulatory proteins. These proteins act at various stages to ensure the fidelity of receptor biogenesis and to modulate receptor availability at the synapse.

Several proteins have been identified that directly or indirectly influence AChR trafficking. For example, the protein rapsyn is well-known for its role in clustering AChRs at the neuromuscular junction, but it may also associate with receptors early in the biosynthetic pathway to act as a chaperone. nih.gov In C. elegans, the ER-resident protein RIC-3 is required for the maturation of multiple AChR subtypes. nih.gov In vertebrates, proteins like the 14-3-3 adaptor proteins and the calcium-sensor protein VILIP-1 have been shown to interact with neuronal nAChR subunits, affecting their assembly, agonist sensitivity, and cell-surface expression levels. tandfonline.comoup.com

A key player in the early stages of receptor biogenesis is the ER membrane complex (EMC), an evolutionarily conserved multi-protein complex residing in the ER membrane. nih.govpnas.org Genetic screens in C. elegans identified components of the EMC, such as EMC-6, as being essential for the efficient synthesis of functional acetylcholine receptors. nih.govresearchgate.net

The EMC is thought to function as part of the ER's folding machinery. nih.gov It appears to stabilize unassembled AChR subunits, protecting them from premature degradation by the ERAD pathway and thereby promoting their assembly into complete pentameric receptors. nih.govpnas.orgpnas.org Partial loss of EMC function leads to the destabilization of unassembled subunits, a decrease in the expression of mature receptors, and the induction of the unfolded protein response (UPR), indicating ER stress. nih.govnih.gov These findings suggest the EMC acts as a chaperone or a modulator of ERAD, regulating the pool of subunits available for assembly and playing a critical role in maintaining ER homeostasis during receptor production. nih.gov

The trafficking of vesicles containing acetylcholine receptors, particularly during endocytosis and recycling, is regulated by small GTP-binding proteins (G-proteins) of the ADP-ribosylation factor (ARF) and Rab families. While specific data on ARF6's role in AChR biosynthesis is limited, its function in the endocytic pathway of other receptors is well-established and relevant to the AChR lifecycle.

ARF6 is known to regulate membrane trafficking at the plasma membrane, playing a crucial role in the formation of endocytic vesicles and the recycling of receptors back to the cell surface. The internalization of muscle-type AChRs has been shown to occur via a dynamin-independent endocytic pathway that is dependent on the small GTPase Rac1, but the involvement of ARFs in this specific process requires further elucidation. nih.gov Given the general role of ARF proteins in orchestrating the budding of vesicles from donor membranes and the recruitment of coat proteins, it is highly probable that ARF family members are involved in the transport of AChRs from the Golgi to the cell surface and in the sorting decisions made at the endosome.

Table 2: Key Cellular Components and Proteins in AChR Trafficking

Stage Location Key Process Associated Proteins/Mechanisms
Synthesis & Assembly Endoplasmic Reticulum (ER) Subunit folding, post-translational modification, pentamer assembly. Ribosomes, Chaperones (Calnexin, BiP, ERp57), ER Membrane Complex (EMC). nih.govnih.gov
Quality Control Endoplasmic Reticulum (ER) Retention of unassembled/misfolded subunits. Chaperones, ER-Associated Degradation (ERAD), Ubiquitination, Proteasome. nih.govnih.gov
Processing & Sorting Golgi Apparatus Glycosylation maturation, secondary quality control, sorting for transport. UNC-50, Golgi retention signals (e.g., in β/δ subunits). frontiersin.orgnih.gov
Surface Dynamics Plasma Membrane Insertion, lateral diffusion, clustering, endocytosis. Rapsyn, Small G-proteins (Rac1), Endocytic machinery. nih.govnih.gov

| Post-Internalization | Endosomes | Sorting for degradation or recycling. | Rab proteins. nih.gov |

Ubiquitin-Proteasome System (UPS) Involvement

The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a vast array of cellular processes. This system is centrally involved in the quality control of newly synthesized proteins and the turnover of mature proteins. For acetylcholine receptors (AChRs), the UPS plays a pivotal role in their biogenesis, trafficking, and regulation of their density at the cell surface.

The process of ubiquitination involves a sequential enzymatic cascade. Initially, a ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, a ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The attachment of a chain of ubiquitin molecules (polyubiquitination) typically marks the protein for degradation by the 26S proteasome.

Research has demonstrated that both nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors are subject to regulation by the UPS. Unassembled or misfolded receptor subunits in the endoplasmic reticulum (ER) are targeted for degradation through a process known as ER-associated degradation (ERAD), in which the UPS is a key component. This quality control mechanism ensures that only properly folded and assembled receptors are trafficked to the cell surface.

Several studies have identified specific E3 ubiquitin ligases that are involved in the degradation of AChRs. For instance, the E3 ligase MuRF1 has been shown to be enriched at the neuromuscular junction and to interact with nAChRs in endocytic structures, promoting their degradation under conditions of muscle atrophy. nih.govresearchgate.netscholarsportal.info Another identified E3 ligase is the carboxyl terminus of Hsc70 interacting protein (CHIP) , also known as STUB1. nih.govnih.govwikipedia.orgfrontiersin.orguib.nouniprot.org CHIP has been found to exhibit E3 ligase activity towards the α3 nAChR subunit, leading to its ubiquitination and subsequent degradation. nih.gov The protein UBXN2A can interfere with this process, protecting the α3 subunit from CHIP-mediated ERAD. nih.gov

Inhibition of the proteasome has been shown to increase the number of surface nAChRs, indicating that the UPS actively regulates the expression of these receptors. This increase is a result of enhanced delivery of receptors to the plasma membrane due to the increased assembly of subunits in the ER when their degradation is blocked.

Interactive Data Table: E3 Ubiquitin Ligases Implicated in Acetylcholine Receptor Degradation

E3 Ubiquitin LigaseReceptor Subtype TargetedCellular ContextKey Findings
MuRF1 Nicotinic AChRsNeuromuscular JunctionEnriched at the NMJ; interacts with nAChRs in endocytic vesicles; promotes receptor degradation during muscle atrophy. nih.govresearchgate.netscholarsportal.info
CHIP (STUB1) Nicotinic α3 subunitNeuronal cellsExhibits E3 ligase activity towards the α3 subunit, leading to its ubiquitination and ERAD. nih.gov

Subtype-Specific Trafficking Patterns

The trafficking of acetylcholine receptors, from their synthesis and assembly in the endoplasmic reticulum and Golgi apparatus to their insertion into the plasma membrane and subsequent endocytosis and recycling or degradation, is a highly regulated process that differs significantly among receptor subtypes. These subtype-specific trafficking patterns contribute to the precise localization and density of receptors at synaptic and non-synaptic sites, which is crucial for their physiological function.

Nicotinic Acetylcholine Receptors (nAChRs):

The trafficking of nAChRs is influenced by their subunit composition. The α4β2 and α7 subtypes are the most abundant nAChRs in the brain and exhibit distinct trafficking characteristics. nih.govresearchgate.net The chaperone protein RIC-3 has been shown to differentially modulate the assembly and trafficking of these two subtypes. nih.gov RIC-3 enhances the assembly and cell surface expression of α7 nAChRs, while it increases the protein expression of α4 and β2 subunits without affecting their assembly. nih.gov

Chronic exposure to nicotine (B1678760) leads to an upregulation of α4β2 receptors, a phenomenon linked to nicotine dependence. nih.gov This upregulation is, in part, due to nicotine acting as a pharmacological chaperone, promoting the maturation and trafficking of the receptors to the cell surface. In contrast, α7 receptors are more resistant to nicotine-induced upregulation. nih.govnih.gov

Muscarinic Acetylcholine Receptors (mAChRs):

The five subtypes of muscarinic receptors (M1-M5) also display distinct trafficking patterns. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. nih.govresearchgate.net This differential G protein coupling influences their downstream signaling and also their intracellular trafficking.

The M1 receptor is predominantly found postsynaptically in the central nervous system and at autonomic ganglia. nih.govquora.comnih.govyoutube.com In contrast, the M2 receptor is often located presynaptically, where it can act as an autoreceptor to inhibit acetylcholine release. nih.govquora.comnih.govyoutube.com However, the localization is not absolute and can vary depending on the specific neuronal population. nih.gov The M3 receptor is widely expressed in smooth muscles, glands, and the central nervous system. nih.govyoutube.comwikipedia.org

The endocytic pathways of muscarinic receptor subtypes also differ. M1, M3, and M4 receptors have been shown to internalize via a clathrin-dependent pathway. nih.govmdpi.com The internalization of the M2 receptor is more complex and appears to be clathrin-dependent but may utilize a distinct subset of clathrin-coated pits and is also influenced by the small GTPase ARF6. nih.govmdpi.com The M4 receptor's internalization is dependent on Rab5 and Rab11, while M2 endocytosis involves Arf6 and Rab22. nih.gov

Interactive Data Table: Comparative Trafficking of Acetylcholine Receptor Subtypes

Receptor SubtypePredominant LocalizationKey Trafficking CharacteristicsAssociated Proteins
Nicotinic α4β2 Central Nervous SystemUpregulated by chronic nicotine exposure; nicotine acts as a pharmacological chaperone. nih.govRIC-3 (modulates protein expression) nih.gov
Nicotinic α7 Central Nervous SystemMore resistant to nicotine-induced upregulation. nih.govnih.govRIC-3 (promotes assembly and trafficking) nih.gov
Muscarinic M1 Postsynaptic (CNS, autonomic ganglia) nih.govquora.comnih.govyoutube.comClathrin-dependent endocytosis. nih.govmdpi.comGq/11 proteins nih.govresearchgate.net
Muscarinic M2 Presynaptic (autoreceptor), Heart nih.govquora.comnih.govyoutube.comAtypical clathrin-dependent endocytosis. nih.govmdpi.comGi/o proteins, ARF6, Rab22 nih.govresearchgate.netnih.gov
Muscarinic M3 Smooth muscle, glands, CNS nih.govyoutube.comwikipedia.orgClathrin-dependent endocytosis. nih.govmdpi.comGq/11 proteins nih.govresearchgate.net
Muscarinic M4 Central Nervous SystemClathrin-dependent endocytosis. nih.govGi/o proteins, Rab5, Rab11 nih.govresearchgate.netnih.gov

Genetic and Evolutionary Perspectives of Acetylcholine Receptors

Gene Family Evolution and Conservation Across Species

The gene families encoding acetylcholine (B1216132) receptors have undergone significant evolutionary expansion and diversification, especially in vertebrates, largely driven by whole-genome duplication (WGD) events.

The Nicotinic Acetylcholine Receptor (nAChR) gene family is notably complex, with its members evolving at disparate rates. It is estimated that ten ancestral nAChR subunit genes were present before the first two vertebrate whole-genome duplications (1R and 2R). These duplication events expanded the gene repertoire to 19, of which 16 are currently found in mammals. A subsequent teleost-specific WGD (3R) further increased the number of nAChR genes to 31 in the teleost lineage, with 27 genes identified in zebrafish. While many ancestral genes did not retain all four copies post-2R, some duplicated into triplets or pairs. For instance, CHRNA7, CHRNA8, and the previously identified CHRNA11 form a triplet, with CHRNA8 and CHRNA11 having been lost in mammals but remaining present in lizards and ray-finned fishes. Similarly, CHRNB2, CHRNB4, and CHRNB5 form another triplet, with CHRNB5 also lost in mammals. In ray-finned fish, the CHRNB1 gene underwent a local duplication.

The Muscarinic Acetylcholine Receptor (mAChR) family is comparatively smaller. Analyses indicate the existence of two ancestral genes predating the 1R and 2R WGDs. Following these events, one ancestral gene duplicated to form CHRM2 and CHRM4, while the other triplicated to create the CHRM1, CHRM3, and CHRM5 subfamily. Generally, all five mammalian mAChR genes are conserved across vertebrate groups, although CHRM1 is notably absent in some teleosts, chicken, and other birds. The 3R event in teleosts resulted in duplicates of all five mAChR genes, leading to a total of ten mAChR genes in zebrafish. Some teleost mAChR genes, including copies of CHRM2, CHRM3, and CHRM4, have acquired introns.

Regarding conservation , certain nAChR subunit domains, particularly the intracellular domains, exhibit varying degrees of conservation across species. The muscle-type α1 intracellular domain is highly conserved, demonstrating 75% sequence identity between humans and zebrafish. The α7 intracellular domain is notably well-conserved among ligand-binding neuronal alpha subunits, suggesting conserved functional roles.

Phylogenetic Analyses of Receptor Subunit Families

Phylogenetic analyses, often integrated with comparisons of exon-intron organization and chromosomal synteny, are critical for elucidating the evolutionary relationships among AChR subunit families.

nAChR Subunit Origins : Phylogenetic trees constructed using nucleotide sequences from numerous species suggest that the common ancestor of all nAChR subunits likely originated in the nervous system. The α1 subunits found in muscle are thought to have evolved from the common ancestor of nervous system subunits α2, α3, α4, α5, α6, and β3. Similarly, muscle subunits β1, γ, δ, and ε share a common ancestor with neuronal subunits β2 and β4. The α9 and α10 subunits constitute a distinct group, exhibiting the lowest sequence identity when compared to other nAChR subunits.

Functional Constraints : The ratio of nonsynonymous to synonymous substitutions (f value) serves as an indicator of functional importance. Subunits such as α1 (muscle) and α7 (neuronal) display low f values, signifying strong functional constraints, which aligns with their roles in ligand binding (α1) and the regulation of transmitter release (α7). The M2 region, vital for channel function, also demonstrates significant functional constraints across muscle subunits.

mAChR Subfamily Divergence : Phylogenetic analyses confirm that the mAChR family expanded from two ancestral genes to five in mammals as a consequence of WGDs. One lineage yielded CHRM2 and CHRM4, while the other gave rise to CHRM1, CHRM3, and CHRM5. These analyses also underscore the substantial influence of WGDs on the expansion of AChR gene families throughout vertebrate evolution.

Genetic Screens for Identification of Factors Influencing Receptor Function and Expression

Genetic screens, particularly those conducted in model organisms, have proven instrumental in identifying genes and regulatory pathways that modulate AChR function and expression.

Model Organisms : In Caenorhabditis elegans, forward genetic screens designed to identify resistance to levamisole (B84282) have successfully identified genes essential for the biosynthesis of levamisole-sensitive AChRs (L-AChRs). These screens have pinpointed five genes encoding AChR subunits (LEV-1, UNC-29, UNC-38, UNC-63, and LEV-8) and three ancillary proteins (RIC-3, UNC-50, and UNC-74) that are critical for L-AChR expression. RIC-3, an ER-localized protein, plays a crucial role in the maturation and cell surface expression of multiple AChRs. In Drosophila melanogaster, genetic screens have identified modifiers of neurodegenerative disease mechanisms, including genes associated with nicotinic signaling, such as the nAChR subunit Dα5. Mutations in Dα5 were found to suppress phenotypes arising from mutations in the synaptic cleft protein Hig. Furthermore, genetic screens have identified TMX3 as essential for robust expression of insect nAChRs in heterologous systems.

Gene Duplication and Neofunctionalization in Vertebrate Evolution

Whole-genome duplication events have served as a primary driver for the expansion of gene families and the subsequent evolution of novel functions (neofunctionalization) within the AChR families.

Impact of WGDs : The two rounds of whole-genome duplication (1R and 2R) that occurred during early vertebrate evolution are estimated to have expanded the ancestral nAChR gene set from ten to 19 genes. Similarly, mAChR genes expanded from two ancestral genes to five. The subsequent teleost-specific WGD (3R) further duplicated these genes, particularly in teleosts like zebrafish, leading to a significantly enlarged repertoire. For instance, all five mAChR genes duplicated in teleosts, resulting in ten genes in zebrafish.

Neofunctionalization and Subfunctionalization : Following gene duplication, duplicated genes can diverge, leading to neofunctionalization (the acquisition of new functions) or subfunctionalization (the partitioning of ancestral functions). The expanded mAChR repertoire observed in zebrafish following 3R provides valuable opportunities to investigate how these duplicated genes have acquired new roles or specialized functions. Additionally, some teleost mAChR genes have acquired introns post-duplication, including copies of CHRM2, CHRM3, and CHRM4.

Conservation and Divergence : While WGDs facilitated expansion, gene loss has also occurred, such as the loss of three nAChR genes derived from the 1R/2R duplications in mammals. Conversely, conserved gene structures and domains, exemplified by those in the muscle-type α1 subunit, indicate strong evolutionary pressures that maintain essential functions. Hair cell nAChRs (α9α10) exhibit greater sequence divergence between mammalian and sauropsid subunits compared to neuronal subunits, suggesting distinct evolutionary trajectories.

Advanced Research Methodologies and Model Systems

In Vitro Functional Assays

In vitro functional assays are indispensable for the detailed characterization of nAChR activity. These methods, conducted in controlled laboratory settings, provide the foundation for understanding the complex pharmacology of these receptors. They are broadly categorized into electrophysiological techniques, which directly measure the ion flow through the channel, and cell-based functional assays, which measure downstream cellular events triggered by receptor activation.

Electrophysiological Techniques

Electrophysiology is the gold standard for studying ion channels, offering direct measurement of receptor function with high temporal resolution. frontiersin.org These techniques are essential for the pharmacological characterization of nAChR subtypes. jove.com

The Two-Electrode Voltage Clamp (TEVC) technique is a cornerstone of ion channel research, widely used to study ligand-gated ion channels like nAChRs expressed in large cells, most notably Xenopus laevis oocytes. frontiersin.orgbvsalud.org This method involves impaling the oocyte with two microelectrodes: one to measure the membrane potential and the other to inject the current necessary to hold the membrane potential at a desired level. frontiersin.org This allows researchers to record the macroscopic currents that result from the activation of the expressed receptor population in response to the application of various compounds.

TEVC is a powerful tool for screening and characterizing the effects of agonists and antagonists on specific nAChR subtypes. For instance, researchers have used TEVC to screen for novel α7 nAChR agonists, assessing their potency and efficacy relative to the endogenous agonist, acetylcholine (B1216132) (ACh). nih.gov In such studies, the peak current amplitude evoked by a compound is measured, and dose-response curves are generated to determine key pharmacological parameters like the EC₅₀ (half-maximal effective concentration). bvsalud.orgnih.gov

The technique has been instrumental in elucidating the molecular interactions of various substances with nAChRs. A study on the natural product lupeol (B1675499) utilized TEVC to investigate its inhibitory effects on human α3β4 nAChRs expressed in Xenopus oocytes. nih.gov The results demonstrated that lupeol inhibits receptor activity in a manner that is concentration-dependent, reversible, and independent of voltage. nih.gov Furthermore, by introducing specific mutations in the receptor subunits, the study identified amino acid residues potentially involved in lupeol's binding interaction. nih.gov

TEVC is also valuable for studying the role of accessory proteins, such as molecular chaperones, in receptor function. Research has shown that co-expressing the molecular chaperone NACHO (also known as TMEM35A) with the α7 nAChR in oocytes significantly increases the peak current induced by ACh, suggesting an enhancement of functional receptor expression at the cell surface. bvsalud.org This highlights the utility of TEVC in creating stable and robust expression models for drug screening. bvsalud.org

The versatility of TEVC is further demonstrated in studies of disease-related peptides. Researchers have employed this method to show that the β-amyloid peptide (Aβ42), implicated in Alzheimer's disease, can directly activate α7 nAChRs, eliciting inward currents at picomolar concentrations. capes.gov.br

Table 1: Representative Findings from Two-Electrode Voltage Clamp (TEVC) Studies on nAChRs

nAChR Subtype Compound/Condition Studied Key Finding
Human α7 Novel Agonist Screening Identification of compounds that evoke α7 currents, with EC₅₀ values determined from dose-response curves. nih.gov
Human α3β4 Lupeol Inhibition of ACh-evoked currents in a concentration-dependent and reversible manner. nih.gov
Rat α7 NACHO (Chaperone) Co-expression increased ACh-induced peak current approximately 10-fold. bvsalud.org

Patch-clamp techniques, particularly in the whole-cell configuration, are fundamental for studying nAChRs in cultured cells, including mammalian cell lines (e.g., HEK 293, SH-EP1) and primary neurons. jove.comjneurosci.orgnih.gov This method allows for the recording of currents from the entire population of ion channels on a single cell, providing detailed insights into the electrophysiological and pharmacological properties of nAChRs in a more native-like environment compared to oocyte expression systems. jove.com

In studies using human embryonic kidney (HEK) 293 cells stably transfected to express specific nAChR subtypes, whole-cell patch-clamping has been used to characterize the fundamental properties of these receptors. For the human α4β2 nAChR, fast application of acetylcholine (ACh) was shown to evoke large inward currents with an apparent affinity (EC₅₀) of 3 μM. jneurosci.org Such experiments also allow for the determination of the rank order of potency for various nicotinic agonists. jneurosci.org

The whole-cell patch-clamp technique is also applied to cells that endogenously express nAChRs. For example, it was used to demonstrate the presence of functional α7 nAChRs in cultured human bronchial epithelial cells. nih.gov These studies recorded fast-desensitizing currents activated by choline (B1196258) and nicotine (B1678760), which were blocked by the α7-selective antagonist methyllycaconitine, confirming the receptor's identity. nih.gov

Automated patch-clamp (APC) systems have emerged as indispensable tools for higher-throughput screening of compounds targeting nAChRs. nih.govresearchgate.net These systems utilize microfluidics and planar patch-clamp chips to perform whole-cell recordings on many cells simultaneously, making it feasible to screen large compound libraries. frontiersin.orgnih.gov APC platforms are particularly valuable for studying rapidly desensitizing receptors like the α7 nAChR, as they allow for precise and fast solution exchange, which is critical for obtaining reliable pharmacological data. nih.gov Protocols have been developed for these systems to measure agonist, antagonist, and positive allosteric modulator (PAM) activities, generating data that closely mimic those from traditional manual patch-clamp setups. nih.gov

Table 2: Pharmacological Profile of Ligands at Human α4β2 nAChRs in HEK 293 Cells (Whole-Cell Patch Clamp)

Ligand Potency (EC₅₀) Efficacy (Relative to ACh)
(-)-Nicotine > ACh ~112%
Acetylcholine (ACh) 3 µM 100%
(-)-Cytisine < ACh ~16%
ABT-418 < (-)-Cytisine ~190%

Data derived from a study on human α4β2 nAChRs stably expressed in HEK 293 cells. jneurosci.org

Single-channel recording is a high-resolution patch-clamp technique that allows for the observation of the opening and closing of a single ion channel molecule in real-time. rupress.org This powerful method provides unparalleled insights into the molecular mechanisms of receptor function, including activation kinetics, ion permeation, and modulation by drugs, which are often obscured in macroscopic current measurements. nih.gov The muscle-type and neuronal α7 nAChRs are well-suited for single-channel analysis due to their robust expression and distinct conductance properties. rupress.orgnih.gov

By analyzing the sequences of channel openings and closings at various agonist concentrations, researchers can develop and test quantitative kinetic models that describe the transitions between different conformational states of the receptor (e.g., resting, open, desensitized). rupress.orgnih.gov These analyses have been crucial in confirming the existence of short-lived intermediate states that precede channel opening, providing a deeper understanding of the gating mechanism. rupress.org

Single-channel recordings have been used to characterize the biophysical properties of different nAChR subtypes. For the human α4β2 receptor expressed in HEK cells, analysis of outside-out patches revealed a main conductance state of 46 pS. jneurosci.org Studies on the human α7 nAChR expressed in Xenopus oocytes identified two distinct conductance levels, a low conductance of 72 pS and a high conductance of 87 pS, both with very brief mean open times of approximately 0.6 ms. pnas.org

This technique is also sensitive enough to detect subtle changes in channel function caused by mutations or allosteric modulators. For example, a mutation in the α7 receptor (L248T) was shown to significantly alter the channel's conductance and prolong its open time. pnas.org Similarly, the effects of positive allosteric modulators (PAMs) and other peptides on α7 nAChR channel activity have been detailed at the single-channel level, revealing complex effects on the duration of channel openings, bursts, and clusters of activity. researchgate.net

Table 3: Single-Channel Properties of Human nAChR Subtypes

nAChR Subtype Expression System Main Conductance (pS) Mean Open Time (ms)
α4β2 HEK 293 Cells 46 Not specified
Wild-Type α7 Xenopus Oocytes 72 (low), 87 (high) 0.6
Mutant α7 (L248T) Xenopus Oocytes Smaller than wild-type Larger than wild-type

Data compiled from single-channel recording studies. jneurosci.orgpnas.org

Cell-Based Functional Assays

Beyond direct electrophysiological measurements, cell-based functional assays provide another critical avenue for studying nAChR function. These assays typically measure downstream cellular events that are triggered by the ion flux through the receptor channel, such as changes in membrane potential or intracellular calcium levels. mdpi.com While often providing a more indirect measure of receptor activity, they are highly amenable to high-throughput screening formats. nih.gov

A specialized cell-based assay has been developed to qualitatively evaluate the activity of nAChR agonists and antagonists by measuring dopamine (B1211576) release from rat pheochromocytoma (PC12) cells. nih.govnih.gov These cells endogenously express several nAChR subtypes, including rα3β2 and rα7, and release dopamine upon receptor activation. mdpi.com

The assay mechanism links nAChR activation to a detectable light signal. nih.gov It begins when an agonist binds to the nAChRs on the PC12 cell surface, causing the ion channel to open. The resulting influx of ions depolarizes the cell membrane, which in turn triggers the release of dopamine from intracellular vesicles into the extracellular medium. nih.gov This released dopamine is then oxidized by the enzyme monoamine oxidase, a process that generates hydrogen peroxide. The hydrogen peroxide subsequently acts as a substrate in a chemiluminescent reaction involving luminol (B1675438) and horseradish peroxidase, producing a light signal that can be measured with a luminometer. nih.govnih.gov The intensity of the luminescence is proportional to the amount of dopamine released. mdpi.com

This assay can be used to assess both agonists and antagonists. Agonists like acetylcholine, nicotine, and cytisine (B100878) stimulate the receptors and produce a luminescent signal. nih.gov Antagonists, such as various α-conotoxins (e.g., α-CTx MII, ImI), block the action of agonists, leading to a reduction or suppression of the light signal. mdpi.comnih.gov The degree of suppression by specific α-conotoxins can provide information about the relative expression levels of different nAChR subtypes in the PC12 cells. mdpi.com

Researchers have optimized the assay conditions, including cell treatment with nerve growth factor (NGF) and nicotine, to enhance the signal intensity and achieve a consistent response to ligand treatment. nih.govnih.gov It was found that treating PC12 cells with a combination of NGF and nicotine at 37 °C provided favorable results for detecting the inhibitory effects of α-conotoxin antagonists. nih.gov This assay serves as a fast, efficient, and economical method for the initial screening and qualitative bioactivity assessment of compounds acting on nAChRs before they are advanced to more complex and quantitative techniques like electrophysiology. nih.gov

Table 4: Effect of nAChR Ligands on Dopamine Release from PC12 Cells Measured by Luminescence

Ligand Type Example Compound(s) Observed Effect on Luminescence Inferred Effect on Dopamine Release
Agonist Acetylcholine, Nicotine, Cytisine Increase Increased Release
Antagonist α-Conotoxins (MII, ImI, LvIA, PeIA) Decrease/Suppression (in presence of agonist) Decreased Release

Information derived from a qualitative PC12 cell-based luminescence assay. mdpi.comnih.govnih.gov

Calcium Mobilization Assays

Calcium mobilization assays are a important tool for studying the function of G-protein coupled receptors (GPCRs), including muscarinic acetylcholine receptors (mAChRs). innoprot.cominnoprot.com These assays measure the increase in intracellular calcium concentration that occurs upon receptor activation. innoprot.comnih.gov When a ligand binds to a Gq-coupled mAChR, such as the M1 receptor, it initiates a signaling cascade that leads to the release of calcium from intracellular stores. innoprot.com This change in calcium levels can be detected using fluorescent dyes, providing a quantifiable measure of receptor activity. nih.govmoleculardevices.com

This method is highly reproducible and allows for the monitoring of receptor activation in living cells. innoprot.com It can be used to determine the potency and efficacy of various agonists and antagonists. For example, studies have used calcium mobilization assays to characterize the response of M1-expressing CHO cells to the cholinergic agonist carbachol. nih.gov These assays are not limited to studying agonist activity; they can also identify the net effects of serum containing both agonist and antagonist factors, providing a more comprehensive picture of cholinergic receptor status. nih.gov

Table 1: Examples of Agonists in Calcium Mobilization Assays
ReceptorAgonistCell LineEC50 ValueAssay Readout
M1 Muscarinic ReceptorOxotremorineNomad CHRM1 Cell Line9.17 x 10-7 MCalcium Flux innoprot.com
M5 Muscarinic ReceptorOxotremorineCHRM5 Nomad Cell Line1.48 x 10-8 MDAG Flux innoprot.com
Muscarinic ReceptorsAcetylcholine, Carbachol1321N1 human astrocytomaNot SpecifiedCalcium Flux moleculardevices.com

Animal Models for Cholinergic System Investigation

Animal models are indispensable for investigating the complex roles of the cholinergic system in vivo, particularly in the context of human diseases.

Immunization-Induced Experimental Autoimmune Models (e.g., EAMG in rodents)

Experimental Autoimmune Myasthenia Gravis (EAMG) is the primary animal model for Myasthenia Gravis (MG), an autoimmune disease characterized by antibodies targeting the nicotinic acetylcholine receptor (AChR) at the neuromuscular junction. nih.govmdpi.com EAMG is typically induced in susceptible rodent strains, such as Lewis rats and C57BL/6 mice, by immunization with AChR purified from the electric organs of Torpedo californica (tAChR) or with specific immunogenic peptides of the AChR α-subunit. mdpi.comaai.org This immunization elicits a T-cell dependent antibody response that cross-reacts with the animal's own AChRs, leading to muscle weakness and other symptoms mirroring human MG. nih.govaai.org

The severity of EAMG can be assessed through various measures, including clinical scoring of muscle weakness, electromyography to measure defects in neuromuscular transmission, and radioimmunoassays to quantify serum anti-AChR antibody levels and the loss of muscle AChR content. nih.gov Studies have shown that the immune response in EAMG can be either Th1- or Th2-polarized, depending on the rat strain, without necessarily affecting the severity of the disease. aai.org Passive transfer of immunoglobulins from EAMG rats to healthy recipients can also induce the disease, demonstrating the central role of anti-AChR antibodies in its pathogenesis. neurology.org

Genetically Modified Organisms for Receptor Studies (e.g., Knockout Models)

The development of knockout (KO) mouse models, where a specific gene is deleted, has been a revolutionary tool for dissecting the physiological roles of individual cholinergic receptor subtypes. nih.gov By creating mice with inactivating mutations in specific mAChR or nAChR subunit genes, researchers can investigate the consequences of the absence of that particular receptor. nih.gov

For example, M5 muscarinic receptor knockout mice (M5R−/−) were generated to study the function of this receptor subtype. pnas.org These mice showed a complete lack of acetylcholine-mediated vasodilation in cerebral arteries, indicating a critical role for the M5 receptor in this process. pnas.org Similarly, α7 nicotinic acetylcholine receptor knockout mice lack high-affinity α-bungarotoxin binding sites and rapidly desensitizing nicotinic currents in hippocampal neurons. jax.org These models are valuable for studying the involvement of the α7 nAChR in conditions like inflammatory neurotoxicity and neuropsychiatric diseases. jax.org Studies using M4 mAChR KO mice have revealed elevated basal acetylcholine levels in the hippocampus. nih.gov

In Vivo Electrophysiology in Model Organisms

In vivo electrophysiology allows for the study of neuronal activity and synaptic transmission in intact, living organisms. This technique is crucial for understanding how the cholinergic system functions under physiological conditions and how it is altered in disease states.

In the nematode Caenorhabditis elegans, a powerful model organism for genetic dissection of the nervous system, in vivo electrophysiology has been used to study the properties of levamisole-sensitive acetylcholine receptors (L-AChRs) at the neuromuscular junction. pnas.orginmg.fr These studies have revealed that the in vivo properties of these receptors, such as a strong outward rectification, can be significantly different from what is observed in heterologous expression systems. inmg.fr

In rodent models of myasthenia gravis, intracellular micro-electrode measurements of endplate potentials (EPPs) and miniature endplate potentials (MEPPs) in ex vivo nerve-muscle preparations provide detailed information about the functional defects at the neuromuscular junction. universiteitleiden.nl These electrophysiological recordings have been instrumental in characterizing the compromised safety factor of neuromuscular transmission that leads to muscle weakness in MG. universiteitleiden.nl

Organotypic Slice Culture Preparations

Organotypic slice cultures offer a unique ex vivo model system that bridges the gap between dissociated cell cultures and in vivo studies. nih.gov These cultures involve maintaining thin slices of brain tissue, such as the hippocampus or cortex, in vitro for extended periods. ub.educreative-bioarray.com A key advantage of this method is the preservation of the three-dimensional architecture, including the intrinsic connectivity and synaptic organization of the tissue. nih.govcreative-bioarray.com

This preparation is particularly useful for studying neuronal development, synaptic plasticity, and the effects of pharmacological agents on neural circuits. creative-bioarray.comjneurosci.org For instance, organotypic cultures of the entorhino-hippocampal formation are used to study axonal regeneration. ub.edu The interface culture method allows for the long-term maintenance of these slices, where they retain their morphological and physiological characteristics. ub.edu

While the basic cellular morphology and connections are well-preserved, some aspects, like the formation of cortical layers, can be compromised after explantation. jneurosci.org These cultures are maintained in a specific medium, often a mix of MEM, Hanks' balanced salt solution, and horse serum, and are kept in a controlled incubator environment. nih.govnih.gov The technique allows for direct visualization and manipulation of the tissue, making it an excellent platform for studying the effects of various compounds on the cholinergic system within a relatively intact neural network. creative-bioarray.com

Biophysical and Spectroscopic Techniques

Advanced biophysical and spectroscopic methods are instrumental in elucidating the structural dynamics and molecular interactions of the Acetylcholine-Binding Protein (AChBP), a soluble homologue of the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs). These techniques provide high-resolution insights into the conformational changes that underpin ligand recognition and allosteric modulation.

Single-Molecule Fluorescence Spectroscopy

Single-molecule fluorescence spectroscopy offers a powerful lens to observe the dynamic behavior of individual AChBP molecules, thereby revealing conformational states and transitions that are often obscured in ensemble measurements. While direct single-molecule Förster Resonance Energy Transfer (smFRET) studies on AChBP are emerging, related fluorescence techniques have been pivotal.

Fluorescence anisotropy decay has been employed to probe the flexibility of the α-carbon backbone of the Lymnaea stagnalis AChBP (Ls-AChBP). nih.gov By selectively labeling single cysteine substitutions with a fluorescent probe, researchers have monitored changes in backbone mobility upon ligand binding. nih.gov These studies revealed that at specific sites on the C-loop, a critical region for ligand binding, agonists consistently induced similar changes in mobility, whereas antagonists showed more varied effects. nih.gov This highlights the distinct conformational signatures associated with different ligand classes at the single-molecule level.

Furthermore, the principles of single-molecule imaging have been demonstrated using fluorescently labeled snake toxins, such as α-cobratoxin, to visualize their binding to nAChRs. frontiersin.org This approach is directly applicable to AChBP, which binds these toxins with high affinity, allowing for the real-time observation of ligand association and dissociation on a single-molecule basis. frontiersin.org The use of fluorescent probes allows for monitoring intermolecular interactions with high temporal and spatial resolution. frontiersin.org

Fluorescence Resonance Energy Transfer (FRET)

FRET is a spectroscopic technique that functions as a "molecular ruler," enabling the measurement of distances between two fluorescent molecules (a donor and an acceptor) on the angstrom scale. This method is exceptionally well-suited for detecting the subtle conformational changes in AChBP and related receptors upon ligand binding.

In studies involving nAChRs, for which AChBP serves as a structural surrogate, FRET-based sensors have been crucial. For instance, recombinant α7-nAChRs expressed in HEK cells have been studied using a FRET-based calcium sensor to screen for novel antagonists. nih.govnih.gov This assay measures changes in intracellular calcium, which are indicative of receptor activation or inhibition, by monitoring the FRET signal between fluorescent proteins. nih.govnih.gov

Moreover, FRET has been instrumental in characterizing chimeras and homologous proteins based on the AChBP scaffold. In a study of a chimeric glycine (B1666218) receptor extracellular domain (GlyBP), which incorporated sequences from AChBP, FRET was used to confirm that the purified protein adopted a native-like conformation capable of ligand binding. figshare.comacs.org These studies underscore the utility of FRET in validating the structural integrity and functional competence of engineered receptor domains based on the AChBP template.

Computational and Bioinformatics Approaches

Computational and bioinformatics methodologies are indispensable for interpreting experimental data and providing predictive models of the ACh-AS-receptor's structure, function, and evolution. These approaches range from detailed atomic-level simulations to large-scale genomic comparisons.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations provide atomic-level insights into the interactions between ligands and AChBP, rationalizing binding affinities and mechanisms of action. Numerous studies have utilized these techniques to explore the binding of agonists, antagonists, and allosteric modulators.

Molecular dynamics (MD) simulations have been extensively used to study the conformational dynamics of AChBP in its apo (unliganded) and various ligand-bound states. plos.org These simulations, often running for hundreds of nanoseconds, reveal the flexibility of key structural elements like the C-loop and how its closure is influenced by ligand binding. plos.orgdiva-portal.org For example, simulations have shown that agonist binding tends to induce a "closed" conformation of the C-loop, trapping the ligand, while antagonists stabilize a more "open" state. plos.orgdiva-portal.org

Docking studies are routinely used to predict the binding poses of novel compounds. Virtual screening of compound libraries against the crystal structures of AChBP from Aplysia californica (Ac-AChBP) and Lymnaea stagnalis (Ls-AChBP) has successfully identified new ligands with micromolar to nanomolar affinities. nih.govnih.govacs.org These computational predictions are then validated by in vitro binding assays. nih.govnih.gov Such combined approaches have been used to understand the binding of various molecules, from insecticides like sulfoxaflor (B1682526) to potential therapeutic agents. acs.org

Study Focus AChBP Species/Model Key Findings Compounds Studied
Ligand Binding DynamicsAplysia californica (Ac-AChBP)Highlighted the role of Trp147 and water molecules in binding and the induced fit of the binding site. acs.orgSulfoxaflor stereoisomers
Virtual ScreeningLymnaea stagnalis & Aplysia californicaIdentified seven novel antagonists from the NCI diversity set with moderate potency for α7-nAChR. nih.govnih.govNSC34352, NSC36369
Conformational ChangesLymnaea stagnalis (Ls-AChBP)Investigated the transition between apo and agonist-bound states, identifying key hydrogen bonds driving the transition. plos.orgLobeline
Protein-Protein DockingGeneric AChBP modelDemonstrated a methodology to construct the pentameric assembly of AChBP using map objects. scispace.comN/A

Sequence Alignment and Comparative Genomics

Sequence alignment and comparative genomics are fundamental to understanding the evolutionary relationships between AChBPs from different species and their homology to various nAChR subunits. These analyses provide a framework for interpreting structural and functional data and for engineering chimeric proteins.

Aligning the primary sequences of AChBPs from different molluscan species, such as Aplysia californica, Lymnaea stagnalis, and Bulinus truncatus, reveals conserved residues critical for structure and function, as well as variable regions that may account for differences in ligand specificity. researchgate.netresearchgate.net For example, although Ac-AChBP and Ls-AChBP share only about 33% amino acid identity, the key residues forming the aromatic box of the ligand-binding site are highly conserved. nih.gov

Comparative analyses are also crucial for creating humanized AChBP models. By aligning AChBP sequences with human nAChR subunits (e.g., α7), researchers can create chimeric proteins, such as α7-AChBP, where key regions of the snail protein are replaced with their human counterparts. pnas.orgnih.gov These humanized models are more relevant for drug discovery efforts targeting human receptors. Sequence alignments are used to precisely identify the residues forming the binding sites for specific ligands, such as α-conotoxins, and to compare these sites across different nAChR subtypes. researchgate.net

Comparison Proteins Aligned Purpose of Alignment Key Insight
Interspecies AChBPAc-AChBP, Ls-AChBPTo compare ligand-binding sites. researchgate.netRevealed conservation of key binding site residues despite overall low sequence identity. researchgate.netnih.gov
AChBP and nAChR SubunitsAc-AChBP, Ls-AChBP, human nAChR α and β subunitsTo identify homologous residues for engineering chimeric receptors and understanding ligand specificity. researchgate.netGuided the creation of humanized AChBP models for drug screening. pnas.orgnih.gov
Molluscan GenomicsBiomphalaria glabrata, Bulinus truncatusPhylogenetic analysis to identify and classify AChBP-like proteins in snail species. researchgate.netDemonstrated the diversity and evolutionary relationships of AChBP family members. researchgate.net

Data Curation and Database Development (e.g., Allosteric Ligand Libraries)

The systematic curation of ligand data and the development of specialized databases are essential for advancing drug discovery targeting the this compound. While a dedicated public database solely for AChBP ligands is not prominent, the principles of data curation are actively applied in research, particularly in the discovery of allosteric modulators.

The search for allosteric modulators for nAChRs, especially the α7 subtype, has heavily relied on screening fragment libraries against AChBP and its chimeras. pnas.orgresearchgate.net These efforts involve curating libraries of small molecules (fragments) and systematically testing their binding, often using techniques like Surface Plasmon Resonance (SPR). researchgate.net Hits from these screens are then structurally characterized by X-ray crystallography, providing a growing, curated dataset of allosteric binding sites and the chemical scaffolds that recognize them. pnas.orgnih.gov

These research initiatives have successfully identified novel allosteric sites on the AChBP structure, including a surface-exposed site near the N-terminus and a "vestibule" binding site. pnas.orgnih.gov The accumulated structural and functional data on how different chemical fragments modulate receptor function form a de facto, project-specific ligand library. pnas.orgucl.ac.uk These curated datasets are critical for developing structure-activity relationships and for guiding the rational design of more potent and selective allosteric drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.